molecular formula C18H13ClFN5O3 B2974601 2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 1009419-19-5

2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B2974601
CAS No.: 1009419-19-5
M. Wt: 401.78
InChI Key: ZDQTVERLMUXYAC-UHFFFAOYSA-N
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Description

The compound 2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-fluorophenyl)acetamide is a heterocyclic derivative featuring a fused pyrrolo-triazole core substituted with a 4-chlorophenyl group at position 5 and an acetamide-linked 4-fluorophenyl moiety. This structure combines halogenated aromatic systems (Cl and F) with a bicyclic scaffold, which is characteristic of bioactive small molecules targeting enzymes or receptors via halogen bonding and π-stacking interactions.

Structural confirmation of such compounds typically relies on X-ray crystallography and software suites like SHELXL and WinGX, which are widely used for small-molecule refinement and visualization .

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN5O3/c19-10-1-7-13(8-2-10)25-17(27)15-16(18(25)28)24(23-22-15)9-14(26)21-12-5-3-11(20)4-6-12/h1-8,15-16H,9H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQTVERLMUXYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethoxypyridine with 1-(2-bromo-4-chlorophenyl)-4-chloro-1H-1,2,3-triazole under specific conditions . The process also involves the use of 4-amino-2-fluorbenzamide and (2R)-2-aminobutanoic acid as key reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can produce a range of substituted triazole compounds.

Scientific Research Applications

2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Core Heterocycle Comparison

Compound Core Structure Rigidity Aromaticity
Target Compound Pyrrolo[3,4-d][1,2,3]triazol-4,6-dione High Fully conjugated
Pyrazoline Derivatives () 4,5-Dihydropyrazole Moderate Partially saturated
AP-PROTAC-1 () Thieno-triazolo-diazepine High Fully conjugated

Substituent Effects

Halogenation Patterns

  • 4-Chlorophenyl vs. 4-Fluorophenyl : The 4-chlorophenyl group on the pyrrolo-triazole core enhances lipophilicity and electron-withdrawing effects compared to fluorine. This may improve membrane permeability but reduce solubility .
  • N-(4-Fluorophenyl)acetamide: The 4-fluorophenyl acetamide substituent in the target compound contrasts with the 2,5-difluorophenyl analog in (CAS 1052561-78-0).

Table 2: Substituent Comparison

Compound Substituent (Position) Molecular Weight Halogen Effects
Target Compound 4-Chlorophenyl (C5), 4-Fluorophenyl (N-acetamide) ~417.8* Cl: Lipophilic; F: Moderate polarity
CAS 1052561-78-0 () 4-Chlorophenyl (C5), 2,5-Difluorophenyl (N-acetamide) 419.8 Cl: Lipophilic; F: Enhanced electronegativity
Pyrazoline Derivatives () 4-Fluorophenyl, 4-Bromophenyl ~300–350 F: Polar; Br: Heavy atom for crystallography

*Estimated based on analog in .

Biological Activity

The compound 2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-fluorophenyl)acetamide (CAS Number: 1052561-78-0) is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula: C18H12ClF2N5O3
  • Molecular Weight: 419.8 g/mol
  • Structure: The compound features a pyrrolo[3,4-d][1,2,3]triazole core structure which is known for its diverse biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological potential. Key areas of interest include:

1. Antimicrobial Activity
Research indicates that derivatives of triazole compounds can exhibit significant antimicrobial properties. For instance:

  • A study on similar triazole derivatives demonstrated effective antifungal activity against pathogenic strains and potential antitubercular effects .

2. Anticancer Properties
Some studies suggest that triazole derivatives may possess anticancer properties. The incorporation of specific substituents can enhance their efficacy against various cancer cell lines. For example:

  • Triazole-based compounds have been shown to inhibit cancer cell proliferation in vitro through mechanisms such as apoptosis induction and cell cycle arrest.

3. Anti-inflammatory Effects
Triazole derivatives are also being explored for their anti-inflammatory effects. The presence of the pyrrolo ring system may contribute to the modulation of inflammatory pathways.

Case Study 1: Antimicrobial Evaluation

A series of experiments were conducted to evaluate the antimicrobial efficacy of triazole derivatives similar to the compound . The results indicated:

  • In vitro Activity: Compounds showed significant inhibition against Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC): Values ranged from 0.5 to 32 µg/mL depending on the specific derivative and pathogen tested.

Case Study 2: Anticancer Activity

In a study focusing on anticancer properties:

  • Cell Lines Tested: Various human cancer cell lines including breast (MCF-7), lung (A549), and colon (HT-29) were used.
  • Results: The compound exhibited IC50 values in the low micromolar range (10–20 µM), indicating potent activity against these cancer types.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against various bacteria
AnticancerInhibits cancer cell proliferation
Anti-inflammatoryModulates inflammatory pathways

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